2-Bromo-6-chlorobenzo[b]thiophene
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Overview
Description
2-Bromo-6-chlorobenzo[b]thiophene is a compound that belongs to a group of heterocyclic aromatic compounds known as thiophenes. It has a molecular formula of C8H4BrClS and a molecular weight of 247.53 .
Synthesis Analysis
The synthesis of thiophene derivatives, including this compound, often involves reactions with aryne intermediates. A wide range of substituted benzothiophenes can be synthesized from easily available o-silylaryl triates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound can be achieved due to the good functional group tolerance and versatile C2 functionalizations .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring made up of one sulfur as a heteroatom . The compound contains bromine and chlorine substituents, which contribute to its unique chemical properties .Chemical Reactions Analysis
Thiophene-based analogs, including this compound, have been the subject of extensive research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Scientific Research Applications
Synthesis of Complex Compounds
2-Bromo-6-chlorobenzo[b]thiophene serves as a precursor in the synthesis of complex compounds. For instance, its derivative, 2-ethyl-3-bromoethyl-5-chlorobenzo[b]thiophene, was used in the efficient synthesis of the angiotension II antagonist SK&F 106686, highlighting its role in pharmaceutical research (Pridgen et al., 1998).
Halogenation Processes
The molecule plays a significant role in halogenation studies. In a research conducted by Mikami et al. (2019), various halogenated benzo[b]thiophenes were synthesized, demonstrating the utility of this compound in exploring diverse halogenation reactions (Mikami et al., 2019).
Structural Analysis and Characterization
This compound is also pivotal in structural analysis and characterization studies. Tarighi et al. (2009) synthesized and analyzed the crystal structure of a related compound, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, which expands the understanding of benzo[b]thiophene derivatives' chemical properties (Tarighi et al., 2009).
Catalysis and Reaction Mechanisms
Studies also focus on catalysis and reaction mechanisms involving this compound derivatives. For example, a copper-catalyzed thiolation annulation reaction was developed using 2-bromo alkynylbenzenes, showcasing the compound's role in innovative catalysis research (Sun et al., 2011).
Biological Activities and Pharmaceutical Research
In the realm of pharmaceutical research, benzo[b]thiophene derivatives, including those related to this compound, have been synthesized and analyzed for their potential biological activities. For instance, Isloor et al. (2010) synthesized new benzo[b]thiophene derivatives and evaluated their antibacterial and anti-inflammatory properties (Isloor et al., 2010).
Safety and Hazards
Future Directions
Thiophene-based analogs, including 2-Bromo-6-chlorobenzo[b]thiophene, continue to attract interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis, properties, and applications of these compounds .
Mechanism of Action
Target of Action
2-Bromo-6-chlorobenzo[b]thiophene is a compound that belongs to a group of heterocyclic aromatic compounds known as thiophenes Thiophenes and their derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
The mode of action of this compound involves its interaction with its targetsIt’s known that thiophenes can undergo reactions such as the suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Biochemical Pathways
For instance, 2-Bromothiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products .
Result of Action
Thiophenes and their derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Properties
IUPAC Name |
2-bromo-6-chloro-1-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClS/c9-8-3-5-1-2-6(10)4-7(5)11-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMZXQVAOBYBQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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